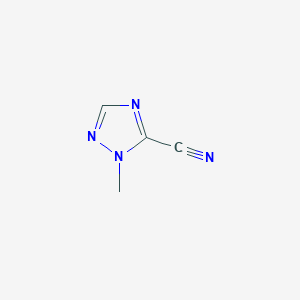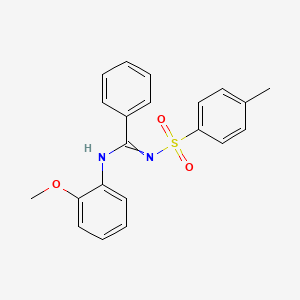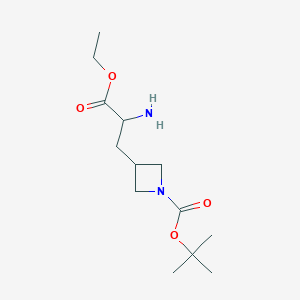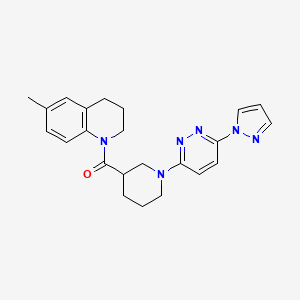
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.502. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities of Heterocyclic Compounds
Research in the field of heterocyclic chemistry, specifically focusing on compounds containing pyrazole, pyridine, and quinoline moieties, has demonstrated a wide range of pharmacological activities. These compounds are known for their antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties. The synthesis of these compounds often involves condensation reactions and modifications to introduce various substituents that can enhance their biological activity (Bawa et al., 2010).
Molecular Interaction Studies
In the realm of molecular pharmacology, certain compounds with piperidinyl and pyrazolyl groups have been studied for their interactions with specific receptors, such as the CB1 cannabinoid receptor. These studies utilize molecular modeling and binding analysis to elucidate the conformational preferences and interaction mechanisms of these compounds, providing valuable insights for drug design (Shim et al., 2002).
Antitubercular and Antifungal Activities
Compounds synthesized from heterocyclic frameworks, including those with pyrazolyl and quinolinyl segments, have been evaluated for their antitubercular and antifungal activities. These studies often involve the synthesis of novel derivatives followed by biological testing against various microbial strains. The results contribute to the development of new therapeutic agents with potential applications in treating infectious diseases (Syed et al., 2013).
Catalytic and Photochemical Applications
Some heterocyclic compounds, including those with pyrazine and quinoline units, have been explored for their catalytic properties and photochemical behavior. These studies can lead to applications in organic synthesis, material science, and the development of photoresponsive systems. The understanding of their mechanism of action under different conditions can facilitate the design of more efficient catalysts and photoactive compounds (Castellano et al., 1975).
Propriétés
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-17-7-8-20-18(15-17)5-3-13-28(20)23(30)19-6-2-12-27(16-19)21-9-10-22(26-25-21)29-14-4-11-24-29/h4,7-11,14-15,19H,2-3,5-6,12-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPQJJLIKDPBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

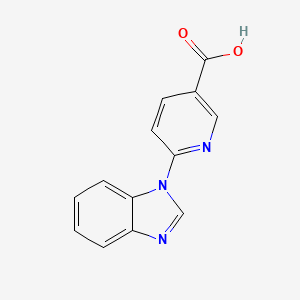
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)
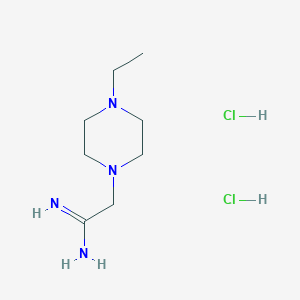
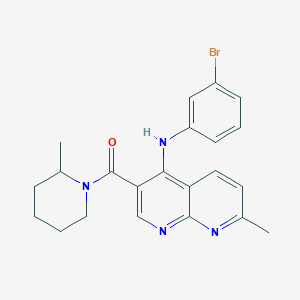
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)


